molecular formula C23H17N B1295210 2,4,6-Triphenylpyridine CAS No. 580-35-8

2,4,6-Triphenylpyridine

Cat. No.: B1295210
CAS No.: 580-35-8
M. Wt: 307.4 g/mol
InChI Key: FRZHWQQBYDFNTH-UHFFFAOYSA-N
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Description

2,4,6-Triphenylpyridine is a heterocyclic aromatic compound with the molecular formula C23H17N. It is characterized by a pyridine ring substituted with three phenyl groups at the 2, 4, and 6 positions. This compound is of significant interest due to its unique structural properties and its applications in various fields such as organic synthesis, materials science, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Triphenylpyridine can be synthesized through several methods. One common approach involves the cyclocondensation of acetophenone, benzaldehyde, and ammonium acetate. This reaction typically occurs under mild conditions and can be catalyzed by various catalysts such as Al/Ag3PO4, oxozirconium chloride, or activated Fuller’s earth . Another method involves the oxidative cyclization of ketoximes with phenylacetic acids using heterogeneous catalysts like Sr-doped LaCoO3 perovskite .

Industrial Production Methods: Industrial production of this compound often employs green and efficient protocols to minimize environmental impact. Solvent-free conditions and reusable heterogeneous catalysts are preferred to enhance the economic and ecological efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Triphenylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the phenyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

Photoluminescence Applications

One of the most notable applications of 2,4,6-triphenylpyridine is in the field of photoluminescence. Research has demonstrated that this compound can be functionalized to enhance its emission properties. For instance, this compound-functionalized polytyrosine exhibits strong emission characteristics and can interact through hydrogen bonding with other polymers like poly(4-vinylpyridine) (P4VP). This interaction leads to significant changes in photophysical properties, such as solvatochromic effects and aggregation-induced emission phenomena .

Case Study: Functionalization for Enhanced Emission

A study focused on synthesizing this compound-functionalized polytyrosine revealed that the compound could transition from aggregation-caused quenching to aggregation-induced emission when incorporated into a rigid polymer matrix. The emission intensity was observed to decrease upon blending with P4VP due to intermolecular interactions that altered the conformational dynamics of the polymer chains .

Synthesis of Derivatives

The synthesis of this compound derivatives is another critical area of research. Various methodologies have been developed for its synthesis, including one-pot reactions and copper-catalyzed oxidative decarboxylative coupling. These methods allow for efficient production of diverse triaryl pyridine derivatives that have potential applications in pharmaceuticals and materials science .

Table: Synthesis Methods for this compound Derivatives

MethodDescriptionReference
Copper-Catalyzed Oxidative CouplingA simple strategy for synthesizing triphenylpyridines
One-Pot SynthesisEfficient synthesis under transition-metal-free conditions
Solvent-Free Three-Component ReactionUtilizes ZSM-5 as a catalyst for eco-friendly synthesis

Catalytic Applications

In addition to its role in photoluminescence and synthesis, this compound has been explored as a catalyst in various organic transformations. Its ability to facilitate reactions without the need for harmful solvents makes it an attractive option for green chemistry initiatives.

Case Study: Green Chemistry Applications

Research indicates that employing this compound in solvent-free conditions can lead to high yields in the synthesis of complex organic molecules. This approach aligns with sustainable practices by minimizing waste and reducing environmental impact .

Mechanism of Action

The mechanism of action of 2,4,6-triphenylpyridine varies depending on its application. In photodynamic therapy, it acts as a photosensitizer, generating reactive oxygen species upon light activation to induce cell death in cancer cells. As a DNA binding ligand, it interacts with the DNA helix, potentially stabilizing G-quadruplex structures and inhibiting telomerase activity .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Triphenylpyridine is unique due to its combination of three phenyl groups on a pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high thermal stability and specific photophysical characteristics .

Biological Activity

2,4,6-Triphenylpyridine (TPP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of TPP, focusing on its synthesis, mechanisms of action, and potential therapeutic applications. The information is drawn from various studies to provide a comprehensive overview.

Synthesis of this compound

TPP can be synthesized through several methods, including oxidative cyclization reactions. A notable method involves the reaction between acetophenone oxime acetate and phenylacetic acid using strontium-doped lanthanum cobaltite perovskite as a catalyst. This method yields TPP with high efficiency and has been optimized for better catalytic performance .

Anticancer Activity

One of the most studied aspects of TPP is its anticancer properties. Research has shown that derivatives of TPP exhibit potent inhibitory activity against topoisomerase I and II enzymes, which are crucial for DNA replication and repair processes in cancer cells. A study indicated that dihydroxylated derivatives of TPP demonstrated stronger cytotoxicity against various human cancer cell lines compared to their monohydroxylated counterparts. Specifically, compounds with hydroxyl groups at the meta or para positions on the phenyl rings showed significant topoisomerase II inhibitory activity .

Table 1: Cytotoxicity of Dihydroxylated 2,4,6-Triphenylpyridines

Compound IDTopoisomerase II Inhibition (%)IC50 (µM)
10755
12804
13706
17853

Antibacterial and Antiurease Activity

Recent studies have also explored the antibacterial properties of TPP and its analogues. A multicomponent synthesis approach led to the development of new TPP analogues that exhibited significant antibacterial and antiurease activities. These compounds were evaluated against various bacterial strains, showing promising results that warrant further investigation into their mechanisms of action .

The mechanisms through which TPP exerts its biological effects are complex and multifaceted:

  • Topoisomerase Inhibition : The ability to inhibit topoisomerases disrupts DNA replication in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that TPP derivatives may induce oxidative stress in cells, contributing to their cytotoxic effects.
  • Cell Cycle Arrest : TPP has been shown to affect cell cycle progression, particularly in cancer cells, leading to reduced proliferation rates.

Case Studies

  • Study on Dihydroxylated Derivatives : A study synthesized twelve dihydroxylated TPP derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated a positive correlation between topoisomerase inhibition and cytotoxicity, highlighting the potential for developing these compounds as anticancer agents .
  • Antibacterial Activity Assessment : Another study synthesized five new TPP analogues and tested their antibacterial effectiveness against Gram-positive and Gram-negative bacteria. The results showed that some analogues exhibited significant antibacterial activity, suggesting potential therapeutic applications in infectious diseases .

Q & A

Q. What are the common synthetic routes for 2,4,6-Triphenylpyridine in academic research?

Basic Research Focus
The primary method involves oxidative cyclization between ketoximes (e.g., acetophenone oxime acetate) and phenylacetic acid derivatives using a Sr-doped LaCoO₃ perovskite catalyst. Key conditions include:

  • Catalyst : 5 mol% La₀.₆Sr₀.₄CoO₃.
  • Solvent : Toluene at 140°C for 8 hours.
  • Oxidant : Di-tert-butyl peroxide (DTBP, 3 equivalents).
  • Yield : Up to 87% after purification by column chromatography .
    An alternative solvent-free method employs Montmorillonite K10 clay, yielding this compound with spectral confirmation (¹H NMR δ 7.2–8.2 ppm, FT-IR 1604 cm⁻¹) .

Q. What spectroscopic techniques are used to characterize this compound?

Basic Research Focus

  • ¹H NMR : Peaks at δ 7.2–8.2 ppm (CDCl₃) confirm aromatic proton environments .
  • FT-IR : Key stretches include 1604 cm⁻¹ (C=N/C=C) and 3032 cm⁻¹ (C–H aromatic) .
  • LC-MS : Molecular ion peak at m/z 308.1 (M+1) validates molecular weight .
    Advanced studies may use XRD to assess catalyst stability post-reaction or fluorescence spectroscopy to probe optical properties .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Basic Research Focus
Based on GHS classification:

  • Hazards : Acute oral toxicity (Category 1), skin/eye irritation (Categories 2/1), and respiratory system effects.
  • Preventive Measures : Use fume hoods, wear nitrile gloves, and safety goggles. Avoid inhalation and skin contact. In case of exposure, rinse immediately with water and seek medical attention .

Q. How does the Sr-doped LaCoO₃ perovskite catalyst influence the oxidative cyclization synthesis of this compound?

Advanced Research Focus
The La₀.₆Sr₀.₄CoO₃ catalyst enables:

  • Reusability : Retains 82% yield after 5 cycles, confirmed by unchanged XRD patterns post-reaction .
  • Heterogeneous Catalysis : No leaching observed; catalyst removal halts reaction progress .
  • Mechanistic Role : Facilitates radical-mediated decarboxylation of phenylacetic acid to benzaldehyde, a critical intermediate .

Q. What mechanistic insights explain the role of radical intermediates in the formation of this compound?

Advanced Research Focus
Radical scavengers (e.g., TEMPO) suppress benzaldehyde formation, confirming a radical pathway during phenylacetic acid decarboxylation . Key intermediates include:

  • 2-Oxo-2-phenylacetic acid : Reacts with ketoximes to yield pyridine without catalyst dependency.
  • (Z)-3-Amino-1,3-diphenylprop-2-en-1-one : Cyclizes spontaneously, bypassing the need for perovskite .

Q. How do the optical properties of this compound-based materials enhance their application in fluorescence?

Advanced Research Focus

  • Aggregation-Enhanced Emission (AEE) : Bulky phenyl groups restrict molecular rotation, increasing quantum yield in solid state .
  • Fluorescent Materials : Copolymers incorporating this compound show enhanced emission for OLEDs and sensors .
  • Naphthalimide Derivatives : Hybrid structures exhibit tunable fluorescence for bioimaging applications .

Q. Methodological Notes

  • Synthesis Optimization : Vary catalyst loading (1–7 mol%) and oxidants (e.g., DTBP vs. K₂S₂O₈) to balance yield and cost .
  • Mechanistic Probes : Use isotopic labeling (e.g., D₂O) or radical traps to validate intermediate pathways .
  • Optical Characterization : Employ time-resolved fluorescence to study AEE dynamics .

Properties

IUPAC Name

2,4,6-triphenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZHWQQBYDFNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206730
Record name Pyridine, 2,4,6-triphenyl-
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Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

580-35-8
Record name Pyridine, 2,4,6-triphenyl-
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Record name 580-35-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2,4,6-triphenyl-
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Record name 2,4,6-Triphenylpyridine
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Synthesis routes and methods

Procedure details

"Simple aldehydes and ketones without activating groups require mildly forcing conditions and produce the fully aromatic pyridines; accordingly, acetophenone, benzaldehyde, and ammonia in refluxing acetic acid gave a 68% yield of 2,4,6-triphenylpyridine and a 25% yield of β-phenylpropionophenone."
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

2,4,6-Triphenylpyridine
2,4,6-Triphenylpyridine
2,4,6-Triphenylpyridine
2,4,6-Triphenylpyridine

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